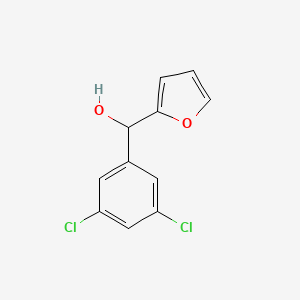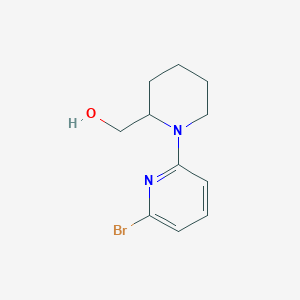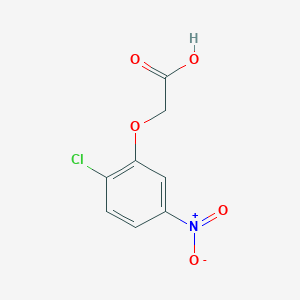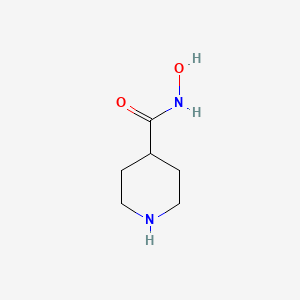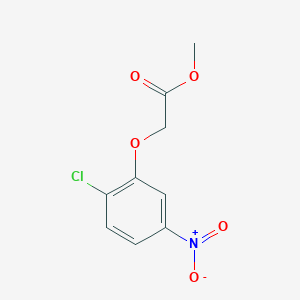
Methyl (2-chloro-5-nitrophenoxy)acetate
Overview
Description
Methyl (2-chloro-5-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C9H8ClNO5 and its molecular weight is 245.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-chloro-5-nitrophenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-chloro-5-nitrophenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Processes : Methyl (2-chloro-5-nitrophenoxy)acetate has been utilized in the synthesis of various compounds. For instance, Dian (2012) described a method for obtaining 2-(2-nitrophenoxy) acetic acid using this compound, highlighting its role in multi-step synthesis processes with advantages like mild reaction conditions and suitability for industrial processes (Dian, 2012).
Herbicidal Activity : Hayashi and Kouji (1990) synthesized and evaluated the herbicidal activity of geometrical isomers of a compound structurally related to Methyl (2-chloro-5-nitrophenoxy)acetate, demonstrating its potential in developing agrochemicals (Hayashi & Kouji, 1990).
Pharmacological Applications : Panchal, Rajput, and Patel (2020) designed and synthesized derivatives involving a compound similar to Methyl (2-chloro-5-nitrophenoxy)acetate for potential use as inhibitors in small lung cancer treatment (Panchal et al., 2020).
Catalytic and Biological Activities : Chakraborty et al. (2014) studied zinc(II) complexes with ligands derived from a compound structurally related to Methyl (2-chloro-5-nitrophenoxy)acetate, revealing its influence on complex nuclearity and catalytic activities relevant to biomedical applications (Chakraborty et al., 2014).
Analytical Chemistry : Hynning, Remberger, and Neilson (1989) developed methods for the synthesis and analysis of compounds including nitrophenolic compounds, highlighting the analytical applications of compounds related to Methyl (2-chloro-5-nitrophenoxy)acetate in chromatography (Hynning et al., 1989).
Environmental Studies : Arora and Jain (2012) explored the biotransformation of a chloro-nitrophenol compound, demonstrating the environmental relevance of such compounds in biodegradation processes (Arora & Jain, 2012).
Organic Synthesis : Knipe, Sridhar, and Lound-Keast (1977) reported on the preparation of 2-(p-nitrophenoxy)ethylamines, a process that could be related to the use of Methyl (2-chloro-5-nitrophenoxy)acetate in organic synthesis (Knipe et al., 1977).
properties
IUPAC Name |
methyl 2-(2-chloro-5-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-9(12)5-16-8-4-6(11(13)14)2-3-7(8)10/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTQBTSULLRHGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2-chloro-5-nitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



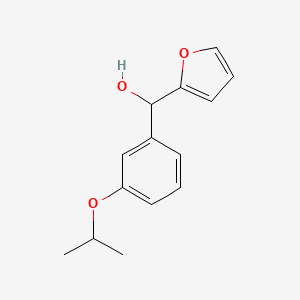

![Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol](/img/structure/B7894918.png)
![Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanol](/img/structure/B7894919.png)





